5-Bromo-2-methylphenol

Description

The exact mass of the compound 5-Bromo-2-methylphenol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Bromo-2-methylphenol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-2-methylphenol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-2-methylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO/c1-5-2-3-6(8)4-7(5)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OONJCAWRVJDVBB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50505631 | |

| Record name | 5-Bromo-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36138-76-8 | |

| Record name | 5-Bromo-2-methylphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50505631 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-2-methylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Bromo-2-methylphenol (CAS: 36138-76-8)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Synthetic Intermediate

In the landscape of fine chemical manufacturing and pharmaceutical development, the strategic selection of molecular building blocks is paramount. 5-Bromo-2-methylphenol, a halogenated aromatic compound, represents a key intermediate whose structural features offer a confluence of reactivity and selectivity. This guide provides a comprehensive technical overview of 5-Bromo-2-methylphenol, moving beyond a simple recitation of properties to delve into the causality behind its chemical behavior, potential synthetic routes, and its utility as a precursor in the synthesis of more complex molecules. As a self-validating system of information, this document is designed to empower researchers and drug development professionals with the foundational knowledge required to effectively harness the potential of this versatile compound.

Core Molecular and Physicochemical Profile

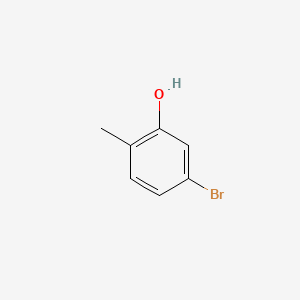

5-Bromo-2-methylphenol, also known as 5-bromo-o-cresol, is a crystalline solid at room temperature.[1] Its molecular structure, featuring a phenol ring substituted with a methyl group and a bromine atom, dictates its chemical personality and physical properties.

| Property | Value | Source(s) |

| CAS Number | 36138-76-8 | [2] |

| Molecular Formula | C₇H₇BrO | [2] |

| Molecular Weight | 187.03 g/mol | [2][3] |

| Appearance | White to very dark yellow to very dark brown powder or crystals | [1] |

| Melting Point | 75-80 °C | [1][2] |

| Boiling Point | 241.8 ± 20.0 °C at 760 mmHg | |

| Density | 1.6 ± 0.1 g/cm³ | |

| Flash Point | 100.1 ± 21.8 °C | |

| LogP | 3.09 |

The presence of the hydroxyl (-OH) group imparts a weakly acidic character and provides a site for nucleophilic attack or derivatization. The methyl (-CH₃) group, being an electron-donating group, activates the aromatic ring towards electrophilic substitution. The bromine atom, an electronegative but ortho, para-directing deactivator, introduces a key functional handle for a variety of cross-coupling reactions, which are fundamental in modern medicinal chemistry.[4]

Caption: Chemical structure of 5-Bromo-2-methylphenol.

Synthesis and Manufacturing: A Perspective on Regioselectivity

While a definitive, publicly available, step-by-step synthesis protocol for 5-Bromo-2-methylphenol is not extensively documented, its synthesis can be approached through established principles of electrophilic aromatic substitution on o-cresol (2-methylphenol). The primary challenge lies in achieving the desired regioselectivity, directing the bromine atom to the C-5 position.

Plausible Synthetic Strategy: Electrophilic Bromination of o-Cresol

The direct bromination of o-cresol is a viable, albeit potentially complex, route. The hydroxyl and methyl groups are both ortho, para-directing, which can lead to a mixture of isomeric products.[5] Careful control of reaction conditions is crucial to favor the formation of the 5-bromo isomer.

Conceptual Workflow:

Caption: Conceptual workflow for the synthesis of 5-Bromo-2-methylphenol.

Key Experimental Considerations:

-

Brominating Agent: N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent compared to liquid bromine (Br₂), potentially offering better control over the formation of monobrominated products.[5]

-

Solvent: The choice of solvent can significantly influence the regioselectivity of the reaction. Non-polar solvents are generally preferred to minimize side reactions.

-

Catalyst: While not always necessary for activated phenols, a Lewis acid catalyst could be employed to enhance the reaction rate, though this may also decrease selectivity.

-

Temperature: Lower reaction temperatures typically favor higher selectivity.

Alternative Approaches: Insights from Analogous Syntheses

The synthesis of the isomeric 2-bromo-5-methylphenol via a Sandmeyer reaction provides a valuable template for a potential alternative route.[6] This would involve the diazotization of an appropriately substituted aniline precursor, followed by a copper(I) bromide-mediated displacement.

Furthermore, a patent for the synthesis of the related 5-bromo-2-methoxyphenol details a three-step process: acetylation of the phenolic hydroxyl group, bromination with bromine and an iron powder catalyst, and subsequent deacetylation.[7] This protection-deprotection strategy could be adapted to the synthesis of 5-Bromo-2-methylphenol to enhance selectivity during the bromination step.

Reactivity and Applications in Drug Discovery and Fine Chemicals

The utility of 5-Bromo-2-methylphenol as a synthetic intermediate stems from the distinct reactivity of its functional groups.[4][8][9]

-

The Hydroxyl Group: This group can undergo O-alkylation, O-acylation, and other derivatizations to introduce a variety of side chains and functional groups.

-

The Bromine Atom: The C-Br bond is a versatile handle for a range of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These reactions are cornerstones of modern pharmaceutical synthesis.

-

The Aromatic Ring: The electron-rich ring can participate in further electrophilic substitution reactions, although the existing substituents will direct the position of new entrants.

A documented application of 5-Bromo-2-methylphenol is as a starting material in the synthesis of 4-(4-methyl-3-(5-(trifluoromethyl)pyridin-2-yloxy)benzylidene)-N-(pyridin-3-yl)piperidine-1-carboxamide, highlighting its role in the construction of complex, biologically relevant molecules.[10]

Spectral Characterization: A Guide for Identification

While raw spectral data is best sourced directly from the references provided, the following outlines the expected spectral characteristics for 5-Bromo-2-methylphenol, crucial for its identification and quality control.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the hydroxyl proton. The chemical shifts and coupling patterns of the aromatic protons will be indicative of their substitution pattern.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbon atom attached to the bromine will exhibit a characteristic chemical shift.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹, corresponding to the O-H stretching of the phenolic hydroxyl group. Aromatic C-H and C=C stretching vibrations will also be present.

Mass Spectrometry

The mass spectrum will show a molecular ion peak (M⁺) and an M+2 peak of nearly equal intensity, which is a characteristic isotopic pattern for a molecule containing one bromine atom.

Safety, Handling, and Storage

5-Bromo-2-methylphenol is classified as a hazardous substance and requires careful handling in a laboratory or industrial setting.[2]

Hazard Classifications:

-

Skin Irritant (Category 2)[2]

-

Eye Irritant (Category 2)[2]

-

Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory system[2]

Recommended Handling Procedures:

-

Use in a well-ventilated area or a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid inhalation of dust.

-

Wash hands thoroughly after handling.

Storage:

-

Store in a tightly closed container in a cool, dry place.[1]

Conclusion: A Building Block of Strategic Importance

5-Bromo-2-methylphenol is more than just a chemical intermediate; it is a versatile tool for the synthetic chemist. Its unique combination of a reactive hydroxyl group, an activatable aromatic ring, and a strategically placed bromine atom makes it a valuable precursor for a wide array of complex organic molecules. For researchers and professionals in drug development, a thorough understanding of its properties, reactivity, and potential synthetic pathways is essential for leveraging its full potential in the creation of novel and impactful compounds.

References

-

5-Bromo-2-methylphenol | C7H7BrO | CID 12648404 - PubChem. Available at: [Link]

-

Sourcing High-Purity 5-Bromo-2-methylphenol for Pharmaceutical Research. Available at: [Link]

-

Exploring the Synthesis Pathways and Applications of 4-Bromo-2-methylphenol. Available at: [Link]

-

5-Bromo-2-methylphenol, 95% - India with worldwide shipping - Ottokemi. Available at: [Link]

-

Regioselective Synthesis of Brominated Phenols - ChemistryViews. Available at: [Link]

-

FTIR spectra (a,b) of (E)-2-(((5-bromothiazol-2-yl)imino)methyl)phenol... - ResearchGate. Available at: [Link]

-

Regioselective bromination of phenols. | Download Scientific Diagram - ResearchGate. Available at: [Link]

-

4-[(5-Bromo-2-chlorophenyl)methyl]phenol | 864070-18-8 | Hangzhou Cheminspire technologies Co., Ltd. Available at: [Link]

- CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol - Google Patents.

-

Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - NIH. Available at: [Link]

-

5-Bromo-2-methylphenol: A Versatile Building Block in Fine Chemical Manufacturing. Available at: [Link]

-

A Process For Synthesis Of 2 Bromo 4 Methyl Phenol - Quick Company. Available at: [Link]

-

4-Bromo-2-methylphenol | C7H7BrO | CID 16896 - PubChem. Available at: [Link]

-

2-Bromo-5-methylphenol | C7H7BrO | CID 228638 - PubChem. Available at: [Link]

-

b: FT-IR spectra of 4-bromo-2-[(E)-(phenylimino)methylphenol - ResearchGate. Available at: [Link]

-

The Basics of Interpreting a Proton ( 1 H) NMR Spectrum - ACD/Labs. Available at: [Link]

-

Exploring the Chemical Properties of 5-Bromo-2-methylphenol (CAS 36138-76-8). Available at: [Link]

-

Photomediated Solvent-Switched Direct C–H Arylation vs Oxyalkylation of Azauracils Using Unactivated Aryl Iodides | The Journal of Organic Chemistry - ACS Publications. Available at: [Link]

-

4-Bromo-2-methylphenol - the NIST WebBook. Available at: [Link]

-

1H NMR spectra of 4-bromo-2-[(E)-6-methyl-2-pyridyliminomethyl]phenol. - ResearchGate. Available at: [Link]

-

6.6: ¹H NMR Spectra and Interpretation (Part I) - Chemistry LibreTexts. Available at: [Link]

Sources

- 1. 5-Bromo-2-methylphenol, 95% 36138-76-8 manufacturers in India | 5-Bromo-2-methylphenol, 95% - India with worldwide shipping [ottokemi.com]

- 2. 5-溴-2-甲基苯酚 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 5-Bromo-2-methylphenol | C7H7BrO | CID 12648404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 2-bromo-5-methyl-phenol synthesis - chemicalbook [chemicalbook.com]

- 7. CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol - Google Patents [patents.google.com]

- 8. nbinno.com [nbinno.com]

- 9. nbinno.com [nbinno.com]

- 10. echemi.com [echemi.com]

An In-Depth Technical Guide to 5-Bromo-2-methylphenol: Synthesis, Characterization, and Application in Drug Discovery

Introduction

In the landscape of pharmaceutical and fine chemical synthesis, halogenated phenols serve as versatile and highly valuable intermediates. Their unique electronic properties and multiple reactive sites—the hydroxyl group, the aromatic ring, and the carbon-halogen bond—provide a rich platform for molecular elaboration. Among these, 5-Bromo-2-methylphenol is a key building block, prized for its specific substitution pattern which allows for regioselective functionalization. This guide offers an in-depth exploration of 5-Bromo-2-methylphenol, designed for researchers, chemists, and drug development professionals. We will delve into its fundamental properties, provide a detailed and field-proven synthetic protocol with mechanistic insights, analyze its spectral characteristics, and discuss its tangible applications in the synthesis of significant pharmaceutical agents.

Core Molecular and Physical Properties

5-Bromo-2-methylphenol is a substituted aromatic compound that presents as a solid, typically in the form of a light yellow, brown, or pinkish powder or crystals.[1][2] Understanding its core attributes is the foundation for its effective use in synthesis.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇BrO | |

| Molecular Weight | 187.03 g/mol | [3] |

| CAS Number | 36138-76-8 | [3] |

| IUPAC Name | 5-bromo-2-methylphenol | |

| Melting Point | 75-80 °C | [1][3] |

| Boiling Point | 144-146 °C (at 1.1 Torr) | [1] |

| Appearance | Light yellow to brown solid/crystals | [1][2] |

Synthesis of 5-Bromo-2-methylphenol: A Validated Protocol

The most reliable and scalable synthesis of 5-Bromo-2-methylphenol from commercially available precursors proceeds via the diazotization of 5-bromo-2-methylaniline, followed by hydrolysis of the resulting diazonium salt. This method avoids the regioselectivity issues often encountered with direct bromination of o-cresol.

Mechanistic Rationale

The synthesis is a variation of the Sandmeyer reaction. The core transformation hinges on the conversion of a stable, but synthetically challenging, amino group into an excellent leaving group—dinitrogen gas (N₂).

-

Diazotization: The primary aromatic amine (5-bromo-2-methylaniline) is treated with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong acid like sulfuric acid. The reaction must be performed at low temperatures (typically 0-5 °C) because the resulting diazonium salt is unstable at higher temperatures and can decompose prematurely. The electrophilic nitrosonium ion (NO⁺) attacks the nucleophilic amine, and after a series of proton transfers and dehydration, the aryl diazonium ion is formed.

-

Hydrolysis: The diazonium salt solution is then heated. The C-N bond cleaves, releasing highly stable N₂ gas, which is a powerful thermodynamic driving force for the reaction. This generates a transient aryl cation, which is immediately trapped by a nucleophile from the aqueous solution. In this case, water acts as the nucleophile, attacking the cation. A final deprotonation step yields the target phenol, 5-Bromo-2-methylphenol.

Caption: Workflow for the synthesis of 5-Bromo-2-methylphenol.

Detailed Experimental Protocol

This protocol is adapted from a documented procedure for the synthesis of 5-Bromo-2-methylphenol.[1]

-

Reaction Setup: In a suitable reaction vessel, add 5-bromo-2-methylaniline (1.0 g, 5.38 mmol) to a solution of concentrated sulfuric acid (6 mL) in distilled water (75 mL).

-

Initial Heating: Heat the resulting suspension to 90 °C and stir for approximately 4.5 hours. This step ensures complete dissolution and salt formation.

-

Diazotization: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add a solution of sodium nitrite (384 mg, 5.57 mmol) in water (5 mL) dropwise, ensuring the internal temperature does not rise above 5 °C.

-

Warming: After the addition is complete, allow the reaction mixture to gradually warm to room temperature.

-

Hydrolysis: In a separate flask, prepare a solution of concentrated sulfuric acid (6 mL) in water (75 mL) and preheat it to 90 °C. Pour the diazonium salt solution from the previous step into this hot acid solution.

-

Reaction Completion: Continue stirring the mixture at 90 °C for 1 hour. A precipitate should form as the product is generated.

-

Isolation and Purification: Stop the heating and allow the mixture to cool to room temperature, then let it stand overnight. Collect the solid precipitate by vacuum filtration. Wash the solid with cold water to remove any residual acid and salts. Dry the product in a vacuum oven.

-

Yield: This procedure reports a yield of approximately 51%.[1] Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography if higher purity is required.

-

Structural Characterization: A Spectroscopic Overview

Confirming the identity and purity of the synthesized 5-Bromo-2-methylphenol is critical. This is achieved through standard spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Proton NMR): The spectrum will exhibit distinct signals corresponding to the different types of protons.

-

Methyl Protons (-CH₃): A sharp singlet integrating to 3 protons, expected around δ 2.1-2.3 ppm.

-

Hydroxyl Proton (-OH): A broad singlet, whose chemical shift is highly dependent on concentration and solvent, typically appearing between δ 4.5-5.5 ppm.

-

Aromatic Protons (Ar-H): The three protons on the aromatic ring will appear further downfield (δ 6.5-7.5 ppm). Due to their positions relative to the Br, OH, and CH₃ groups, they will show a characteristic splitting pattern. We can expect a doublet for the proton adjacent to the methyl group, a doublet of doublets for the proton between the bromo and hydroxyl groups, and another doublet for the proton adjacent to the bromo group.

-

-

¹³C NMR (Carbon-13 NMR): The spectrum will show seven distinct signals for the seven carbon atoms.

-

Methyl Carbon (-CH₃): An upfield signal around δ 15-20 ppm.

-

Aromatic Carbons (Ar-C): Six signals in the aromatic region (δ 110-160 ppm). The carbon attached to the hydroxyl group (C-OH) will be the most downfield (around δ 150-155 ppm). The carbon attached to the bromine (C-Br) will be significantly shielded compared to a standard aromatic carbon, appearing around δ 115-120 ppm. The remaining four aromatic carbons will have shifts determined by the combined electronic effects of the substituents.

-

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight.

-

Electron Ionization (EI-MS): The mass spectrum will show a characteristic molecular ion peak (M⁺). Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks of nearly equal intensity at m/z 186 and 188.[1] The base peak often results from the loss of a methyl group or other common fragmentation pathways.

Application in Drug Development: The Path to Canagliflozin

The utility of a chemical intermediate is best demonstrated by its role in the synthesis of high-value molecules. The 5-bromo-2-methylphenyl core structure is a key component in the synthesis of Canagliflozin , a leading SGLT2 inhibitor used for the treatment of type 2 diabetes.

A key intermediate in the industrial synthesis of Canagliflozin is 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene .[5] This intermediate is prepared from a precursor derived from the 5-bromo-2-methylphenyl scaffold, showcasing the direct relevance of this chemical family to modern pharmaceuticals.

Caption: Role of the 5-bromo-2-methylphenyl scaffold in synthesis.

The bromine atom on the phenol ring is particularly strategic. It allows for the introduction of other molecular fragments through powerful carbon-carbon bond-forming reactions, such as Suzuki or Kumada cross-coupling reactions, which are workhorse transformations in modern drug discovery.[5] The ability to source or synthesize high-purity 5-Bromo-2-methylphenol is therefore a critical first step in the manufacturing pipeline for these life-saving medications.[6][7]

Safety and Handling

As with any active chemical reagent, proper handling of 5-Bromo-2-methylphenol is paramount. It is classified as an irritant and is harmful.

-

GHS Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

H302 / H312: Harmful if swallowed or in contact with skin.

-

-

Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place away from oxidizing agents.

-

Conclusion

5-Bromo-2-methylphenol is more than a simple catalog chemical; it is a foundational building block that empowers innovation in medicinal chemistry and drug manufacturing. Its well-defined physical properties, coupled with a robust and scalable synthetic route via diazotization, make it an accessible and reliable intermediate. The strategic placement of its bromo, hydroxyl, and methyl groups provides a canvas for complex molecular architecture, exemplified by its role in the synthesis of blockbuster drugs like Canagliflozin. For researchers and developers, a thorough understanding of this compound's synthesis, characterization, and reactivity is essential for leveraging its full potential in creating the next generation of therapeutics.

References

-

PubChem. 5-Bromo-2-methylphenol. National Center for Biotechnology Information. [Link]

- CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene.

-

European Patent Office. An improved process for the preparation of 5-bromo-2-methoxyresorcinol - EP 0471941 A2. [Link]

-

Ottokemi. 5-Bromo-2-methylphenol, 95%. [Link]

-

Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols. National Center for Biotechnology Information. [Link]

-

Sourcing High-Purity 5-Bromo-2-methylphenol for Pharmaceutical Research. [Link]

-

Chemsrc. 5-Bromo-2-methylphenol | CAS#:36138-76-8. [Link]

-

5-Bromo-2-methylphenol: A Versatile Building Block in Fine Chemical Manufacturing. [Link]

Sources

- 1. ekwan.github.io [ekwan.github.io]

- 2. 2-bromo-5-methyl-phenol synthesis - chemicalbook [chemicalbook.com]

- 3. CN104693014A - Synthesis method of 5-bromo-2-methoxyphenol - Google Patents [patents.google.com]

- 4. Antioxidant and Anticancer Activities of Synthesized Methylated and Acetylated Derivatives of Natural Bromophenols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN104892566A - Preparation method of 2-(5-bromo-2-methylbenzyl)-5-(4-fluorophenyl)thiophene - Google Patents [patents.google.com]

- 6. 5-Bromo-2-methylphenol | CAS#:36138-76-8 | Chemsrc [chemsrc.com]

- 7. CN1634906A - Synthesis of 5-bromo phthalide - Google Patents [patents.google.com]

5-Bromo-2-methylphenol melting point and boiling point

An In-Depth Technical Guide to the Melting and Boiling Points of 5-Bromo-2-methylphenol

For Researchers, Scientists, and Drug Development Professionals

Introduction to 5-Bromo-2-methylphenol

5-Bromo-2-methylphenol, also known as 5-bromo-o-cresol, is a halogenated phenolic compound with the chemical formula C₇H₇BrO.[1][2][3][4][5] Its molecular structure features a benzene ring substituted with a hydroxyl (-OH) group, a methyl (-CH₃) group, and a bromine (-Br) atom. This trifunctional arrangement makes it a valuable intermediate in organic synthesis, particularly in the development of pharmaceuticals and other specialty chemicals. A thorough understanding of its physical properties, such as melting and boiling points, is paramount for its effective use in research and development, ensuring proper handling, reaction control, and purification.

Physical Properties of 5-Bromo-2-methylphenol

The melting and boiling points are critical physical constants that provide insights into the purity and physical state of a compound under various conditions. For 5-Bromo-2-methylphenol, these properties are well-documented, though some variations in the reported melting point range exist, which is common for crystalline organic solids and can be indicative of the level of purity.

| Physical Property | Value | Source(s) |

| Melting Point | 75-80 °C | [1][2][6] |

| 65-69 °C (lit.) | [1] | |

| 71.0-84.0 °C | [3] | |

| 76-78 °C | [4] | |

| 79 °C | [7] | |

| Boiling Point | 144-146 °C at 1.1 Torr | [2] |

| 241.8 ± 20.0 °C at 760 mmHg | [4] |

Note on Melting Point Ranges: The variation in the reported melting point ranges can be attributed to differences in the purity of the samples tested. A pure crystalline solid typically has a sharp melting point with a narrow range (0.5-1.0 °C).[8] The presence of impurities tends to lower and broaden the melting point range.[8][9] Therefore, a broader range, such as 71.0-84.0 °C, might indicate a lower purity grade of the substance.[3]

The Science Behind the Melting and Boiling Points of 5-Bromo-2-methylphenol

The melting and boiling points of a substance are dictated by the strength of the intermolecular forces that hold its molecules together. In the case of 5-Bromo-2-methylphenol, several key structural features contribute to these forces:

-

Hydrogen Bonding: The presence of the hydroxyl (-OH) group is the most significant factor. It allows for strong intermolecular hydrogen bonding, where the partially positive hydrogen atom of one molecule is attracted to the lone pair of electrons on the highly electronegative oxygen atom of a neighboring molecule.[10][11][12] This strong interaction requires a substantial amount of energy to overcome, resulting in a relatively high melting and boiling point compared to non-polar compounds of similar molecular weight.[11][12]

-

Dipole-Dipole Interactions: The carbon-bromine and carbon-oxygen bonds are polar, creating a net dipole moment in the molecule. This leads to dipole-dipole interactions between molecules, further strengthening the intermolecular attractions.

-

Van der Waals Forces: As with all molecules, London dispersion forces (a type of van der Waals force) are present. The relatively large size of the bromine atom and the overall molecular structure contribute to these temporary fluctuating dipoles, adding to the total intermolecular attraction.[10][12][13] The boiling point of phenols and other organic compounds generally increases with an increase in molecular weight due to stronger van der Waals forces.[9][10][11]

-

Molecular Shape and Packing: The arrangement of the substituents on the benzene ring influences how efficiently the molecules can pack in a crystal lattice. While branching can sometimes lower the boiling point by reducing surface area contact, the specific geometry of 5-Bromo-2-methylphenol allows for effective packing, contributing to its solid state at room temperature.[13][14]

Experimental Determination of Melting Point

The melting point of 5-Bromo-2-methylphenol can be accurately determined using the capillary method with a standard melting point apparatus. This technique relies on slow and controlled heating of a small sample to observe the temperature range over which the solid-to-liquid phase transition occurs.[15]

Protocol for Melting Point Determination

-

Sample Preparation:

-

Ensure the 5-Bromo-2-methylphenol sample is dry and finely powdered. Crushing the crystals on a watch glass with a spatula will facilitate uniform packing.[16]

-

Take a capillary tube and seal one end by heating it in the flame of a Bunsen burner, rotating it for a few moments.[16]

-

Press the open end of the capillary tube into the powdered sample. A small amount of the solid will enter the tube.

-

Tap the sealed end of the capillary tube gently on a hard surface to pack the solid down. Repeat until you have a packed column of 1-2 mm in height.[9][16]

-

-

Apparatus Setup and Measurement:

-

Insert the capillary tube into the sample holder of the melting point apparatus.

-

Place a thermometer in the designated holder. Ensure the bottom of the thermometer bulb is level with the packed sample in the capillary tube.[9]

-

Set the heating rate. For a preliminary, rapid determination, a faster heating rate can be used to find an approximate melting point.

-

For an accurate measurement, heat the block to about 10-15 °C below the expected melting point, then reduce the heating rate to approximately 1-2 °C per minute.

-

Observe the sample through the magnifying lens.

-

Record the temperature (T₁) at which the first drop of liquid appears.[16]

-

Continue heating slowly and record the temperature (T₂) at which the last crystal melts and the entire sample is a clear liquid.[16]

-

The melting point range is reported as T₁ - T₂.

-

Experimental Workflow for Melting Point Determination

Caption: Workflow for determining the melting point of 5-Bromo-2-methylphenol.

Experimental Determination of Boiling Point

Given that 5-Bromo-2-methylphenol is a solid at room temperature, its boiling point is determined at a higher temperature. The Thiele tube method is a convenient and accurate technique for determining the boiling point of small quantities of a liquid.[17]

Protocol for Boiling Point Determination (Thiele Tube Method)

-

Sample Preparation:

-

Place a small amount (a few milliliters) of molten 5-Bromo-2-methylphenol into a small test tube (fusion tube).

-

Take a capillary tube and seal one end.

-

Place the sealed capillary tube, open end down, into the fusion tube containing the sample.[18]

-

-

Apparatus Setup and Measurement:

-

Attach the fusion tube to a thermometer using a rubber band or thread, ensuring the sample is level with the thermometer bulb.

-

Clamp the thermometer and fusion tube assembly so that it is immersed in the oil of a Thiele tube, making sure the oil level is above the sample but below the opening of the fusion tube.

-

Heat the side arm of the Thiele tube gently with a Bunsen burner.[17] The design of the Thiele tube ensures uniform heating of the oil bath through convection.

-

As the temperature rises, air trapped in the capillary tube will expand and escape as bubbles.

-

Continue heating until a continuous and rapid stream of bubbles emerges from the open end of the capillary tube.[17][19] This indicates that the vapor pressure of the sample has exceeded the atmospheric pressure.

-

Remove the heat and allow the apparatus to cool slowly.

-

The stream of bubbles will slow down and eventually stop. The moment the liquid is drawn back into the capillary tube, the vapor pressure of the sample is equal to the atmospheric pressure.[17]

-

Record the temperature at this exact moment. This is the boiling point of the liquid.

-

It is crucial to also record the atmospheric pressure at the time of the experiment, as boiling point is pressure-dependent.[20][21]

-

Experimental Workflow for Boiling Point Determination

Caption: Workflow for determining the boiling point using the Thiele tube method.

Safety Precautions

5-Bromo-2-methylphenol is a chemical that requires careful handling. Based on available safety data sheets, the following precautions should be observed:

-

Hazards: It can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][4][22][23] It is harmful if swallowed or in contact with skin.[4][22]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[23][24]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[4][23] Avoid breathing dust, fumes, gas, mist, vapors, or spray.[22][23] Wash hands thoroughly after handling.[23]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[22][24] If on skin, wash with plenty of soap and water.[23][24] If inhaled, move the person into fresh air.[22] If swallowed, seek immediate medical attention.[22][24]

Always consult the most recent Safety Data Sheet (SDS) for 5-Bromo-2-methylphenol before handling.[4][22][23][24]

References

-

University of Calgary. (n.d.). Melting point determination. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Boiling Point Of An Organic Compound Experiment. Retrieved from [Link]

-

Athabasca University. (n.d.). Experiment 1: Melting-point Determinations. Retrieved from [Link]

-

Scribd. (n.d.). Determination of Melting Point of An Organic Compound. Retrieved from [Link]

-

Vedantu. (n.d.). Boiling Point Determination of Organic Compounds: Chemistry Guide. Retrieved from [Link]

-

Course Hero. (2021). EXPERIMENT (2) - DETERMINATION OF BOILING POINTS. Retrieved from [Link]

-

Chemsrc. (n.d.). 5-Bromo-2-methylphenol. Retrieved from [Link]

-

Course Hero. (2021). experiment (1) determination of melting points. Retrieved from [Link]

-

BYJU'S. (n.d.). Determination Of Melting Point Of An Organic Compound. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link]

-

GeeksforGeeks. (2025). Determination of Boiling Point of Organic Compounds. Retrieved from [Link]

-

Ottokemi. (n.d.). 5-Bromo-2-methylphenol, 95%. Retrieved from [Link]

-

CPAchem. (2024). Safety data sheet. Retrieved from [Link]

-

CK-12 Foundation. (2026). Physical Properties of Alcohols and Phenols. Retrieved from [Link]

-

Open Oregon Educational Resources. (n.d.). 3.3 Melting points and Boiling Points – Introductory Organic Chemistry. Retrieved from [Link]

-

Stenutz. (n.d.). 5-bromo-2-methylphenol. Retrieved from [Link]

-

PubChem. (n.d.). 5-Bromo-2-methylphenol. Retrieved from [Link]

-

BYJU'S. (n.d.). Physical and Chemical Properties of Phenol. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). 17.2 Properties of Alcohols and Phenols. Retrieved from [Link]

-

Master Organic Chemistry. (2010). Branching, and Its Affect On Melting and Boiling Points. Retrieved from [Link]

Sources

- 1. 5-ブロモ-2-メチルフェノール 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 5-Bromo-2-methylphenol CAS#: 36138-76-8 [m.chemicalbook.com]

- 3. H26956.03 [thermofisher.com]

- 4. 5-Bromo-2-methylphenol | CAS#:36138-76-8 | Chemsrc [chemsrc.com]

- 5. 5-Bromo-2-methylphenol | C7H7BrO | CID 12648404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Bromo-2-methylphenol, 95% 36138-76-8 manufacturers in India | 5-Bromo-2-methylphenol, 95% - India with worldwide shipping [ottokemi.com]

- 7. 5-bromo-2-methylphenol [stenutz.eu]

- 8. athabascau.ca [athabascau.ca]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. CK12-Foundation [flexbooks.ck12.org]

- 11. byjus.com [byjus.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 3.3 Melting points and Boiling Points – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. scribd.com [scribd.com]

- 16. byjus.com [byjus.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. byjus.com [byjus.com]

- 19. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 20. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 21. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]

- 22. chemicalbook.com [chemicalbook.com]

- 23. synquestlabs.com [synquestlabs.com]

- 24. bg.cpachem.com [bg.cpachem.com]

1H NMR and 13C NMR spectra of 5-Bromo-2-methylphenol

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 5-Bromo-2-methylphenol

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 5-Bromo-2-methylphenol, a substituted aromatic compound of interest in synthetic chemistry and materials science. Authored from the perspective of a Senior Application Scientist, this document synthesizes theoretical predictions with practical, field-proven experimental protocols. It is designed for researchers, scientists, and drug development professionals who require a deep, causal understanding of NMR spectral interpretation and data acquisition. We will explore the structural nuances revealed by chemical shifts and coupling constants, provide validated, step-by-step methodologies for sample preparation and data acquisition, and present the data in a clear, accessible format.

Molecular Structure and Symmetry Analysis

5-Bromo-2-methylphenol (C₇H₇BrO) is an aromatic compound with three substituents on the benzene ring: a hydroxyl group (-OH), a methyl group (-CH₃), and a bromine atom (-Br).[1] The relative positions of these substituents dictate the electronic environment of each nucleus, which in turn governs the NMR spectrum.

A critical first step in predicting an NMR spectrum is to assess the molecule's symmetry. In 5-Bromo-2-methylphenol, there are no planes of symmetry that would render any of the aromatic protons or carbons chemically equivalent. Therefore, we anticipate distinct signals for:

-

All three aromatic protons.

-

The single hydroxyl proton.

-

The three protons of the methyl group (which are equivalent due to free rotation).

-

All seven carbon atoms (six aromatic and one methyl).

This lack of symmetry leads to a rich and informative spectrum, where each signal can be assigned to a specific position on the molecule.

Caption: Molecular structure of 5-Bromo-2-methylphenol with atom numbering.

Predicted ¹H NMR Spectral Analysis

The proton NMR spectrum is predicted to show five distinct signals corresponding to the five unique proton environments. The chemical shifts are influenced by the electronic effects of the substituents. The hydroxyl (-OH) and methyl (-CH₃) groups are electron-donating, causing shielding (upfield shift), while the bromine (-Br) is electron-withdrawing, causing deshielding (downfield shift).

-

Methyl Protons (H-7) : The three protons of the methyl group are equivalent and will appear as a sharp singlet, as there are no adjacent protons to couple with. Its chemical shift is expected around δ 2.21 ppm .[2]

-

Aromatic Protons (H-3, H-4, H-6) :

-

H-6 : This proton is ortho to the electron-donating -OH group and meta to the electron-withdrawing -Br group. It is expected to be the most shielded of the aromatic protons. It will appear as a doublet due to coupling with H-4 (a small meta-coupling, J ≈ 2-3 Hz). Predicted chemical shift is around δ 6.9-7.0 ppm .[2]

-

H-4 : This proton is ortho to the -Br group and meta to both the -OH and -CH₃ groups. It will be deshielded by the bromine. It will appear as a doublet of doublets, coupling to H-3 (ortho-coupling, J ≈ 8-9 Hz) and H-6 (meta-coupling, J ≈ 2-3 Hz). Predicted chemical shift is around δ 7.0 ppm .[2]

-

H-3 : This proton is ortho to the -CH₃ group and meta to the -OH group. It will appear as a doublet due to ortho-coupling with H-4 (J ≈ 8-9 Hz). Predicted chemical shift is around δ 6.9-7.0 ppm .[2]

-

-

Hydroxyl Proton (OH) : The phenolic proton will appear as a broad singlet. Its chemical shift is highly variable and depends on concentration, solvent, and temperature. It is typically observed between δ 4.5-5.5 ppm .[2]

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will display seven unique signals, one for each carbon atom in the molecule. The chemical shifts are determined by the hybridization and the electronic environment.

-

C1 (C-OH) : This carbon is directly attached to the electronegative oxygen atom and will be significantly deshielded, appearing far downfield. Predicted chemical shift is around δ 152.0 ppm .

-

C2 (C-CH₃) : This carbon is attached to the methyl group. Its shift will be influenced by both the adjacent C-OH and the alkyl substituent. Predicted chemical shift is around δ 125.0 ppm .

-

C5 (C-Br) : The carbon atom bonded to bromine experiences a direct deshielding effect, though less pronounced than that of oxygen. Predicted chemical shift is around δ 115.0 ppm .

-

C3, C4, C6 (Aromatic CH) : These carbons will appear in the typical aromatic region. Their precise shifts are influenced by their position relative to the substituents.

-

C6 : Ortho to the -OH group, it will be shielded. Predicted shift around δ 118.0 ppm .

-

C4 : Ortho to the -Br group, it will be deshielded. Predicted shift around δ 132.0 ppm .

-

C3 : Ortho to the -CH₃ group, its shift will be moderately affected. Predicted shift around δ 130.0 ppm .

-

-

C7 (-CH₃) : The methyl carbon will appear in the aliphatic region at the most upfield position. Predicted chemical shift is around δ 15.0 ppm .

Data Summary Tables

Table 1: Predicted ¹H NMR Data for 5-Bromo-2-methylphenol

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

|---|---|---|---|---|

| -CH₃ (H-7) | ~ 2.21 | Singlet (s) | - | 3H |

| -OH | ~ 4.9 | Broad Singlet (br s) | - | 1H |

| Ar-H (H-3, H-4, H-6) | ~ 6.9 - 7.0 | Multiplet (m) | J(ortho) ≈ 8-9, J(meta) ≈ 2-3 | 3H |

Table 2: Predicted ¹³C NMR Data for 5-Bromo-2-methylphenol

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -CH₃ (C-7) | ~ 15.0 |

| C-Br (C-5) | ~ 115.0 |

| C-H (C-6) | ~ 118.0 |

| C-CH₃ (C-2) | ~ 125.0 |

| C-H (C-3) | ~ 130.0 |

| C-H (C-4) | ~ 132.0 |

| C-OH (C-1) | ~ 152.0 |

Note: The predicted values are based on established substituent effects and data from similar compounds. Actual experimental values may vary depending on the solvent and spectrometer frequency.

Experimental Protocols

The acquisition of high-quality NMR spectra is critically dependent on meticulous sample preparation and correctly set acquisition parameters.

Part A: Protocol for NMR Sample Preparation

This protocol outlines the standard procedure for preparing a small organic molecule for NMR analysis.[3][4]

-

Weighing the Sample : For a standard ¹H NMR spectrum, weigh 5-25 mg of 5-Bromo-2-methylphenol.[3][4] For a ¹³C NMR spectrum, a more concentrated sample of 50-100 mg is recommended to achieve a good signal-to-noise ratio in a reasonable time.[3][4]

-

Solvent Selection : Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic compounds. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an alternative if solubility is an issue. The deuterated solvent prevents a large solvent signal from overwhelming the analyte signals and is used for the spectrometer's lock system.[3][5]

-

Dissolution :

-

Transfer the weighed solid into a small, clean vial.

-

Add approximately 0.6 mL of the chosen deuterated solvent.[6]

-

Gently vortex or swirl the vial to ensure complete dissolution of the sample.

-

-

Filtration and Transfer :

-

NMR Tube : Use a clean, high-quality 5 mm NMR tube that is free of scratches or defects.[5][7]

-

Capping and Labeling : Cap the NMR tube securely and label it clearly. Do not use paper tape on the body of the tube as this can interfere with the sample spinning in the spectrometer.[5][6]

Part B: Protocol for 1D NMR Data Acquisition

This section describes the fundamental steps and parameters for acquiring a standard 1D proton or carbon NMR spectrum.[8][9][10]

-

Instrument Setup : Insert the sample into the spectrometer. The system will lock onto the deuterium signal of the solvent and perform automatic shimming to optimize the magnetic field homogeneity.

-

Load Standard Parameters : Load a standard parameter set for the desired nucleus (¹H or ¹³C). These initial parameters provide a good starting point.[11]

-

Set Key Acquisition Parameters :

-

Pulse Program (zg) : Use a standard one-pulse experiment (e.g., 'zg' on Bruker systems) for a simple 1D acquisition.[9]

-

Spectral Width (SW) : Define the frequency range to be observed. For ¹H NMR, a spectral width of 15-20 ppm is typical.[9][10] For ¹³C NMR, a much wider range of ~240 ppm is necessary.[10]

-

Number of Scans (NS) : This determines how many times the experiment is repeated and averaged to improve the signal-to-noise ratio. For ¹H NMR, 16 scans are often sufficient for a moderately concentrated sample.[10] For the less sensitive ¹³C nucleus, several hundred or thousands of scans may be required.[11]

-

Acquisition Time (AQ) : The duration for which the signal (FID) is recorded. A typical value is 2-4 seconds for ¹H NMR.[9][10] This parameter affects the digital resolution of the spectrum.

-

Relaxation Delay (D1) : A delay time between scans to allow the nuclei to return to equilibrium. A typical value is 1-2 seconds for ¹H and 2-5 seconds for ¹³C.[12]

-

-

Receiver Gain (RG) : Run an automatic receiver gain adjustment ('rga' on Bruker systems) to optimize the signal amplification without causing clipping of the FID.[9]

-

Acquisition : Start the acquisition.

-

Data Processing : After the acquisition is complete, the Free Induction Decay (FID) is converted into the frequency-domain spectrum via a Fourier Transform (FT). The spectrum is then phased, baseline corrected, and calibrated using the residual solvent peak or an internal standard like Tetramethylsilane (TMS).

Caption: Experimental workflow for NMR analysis.

Conclusion

The ¹H and ¹³C NMR spectra of 5-Bromo-2-methylphenol provide a complete structural fingerprint of the molecule. Due to the lack of symmetry, each proton and carbon atom in the aromatic ring gives a distinct, assignable signal. The predicted chemical shifts and coupling patterns are governed by the interplay of the electron-donating hydroxyl and methyl groups and the electron-withdrawing bromine atom. By following the detailed experimental protocols for sample preparation and data acquisition outlined in this guide, researchers can reliably obtain high-resolution spectra for unambiguous structural verification and further scientific investigation. This comprehensive approach, blending theoretical prediction with practical methodology, ensures both the accuracy and trustworthiness of the final spectral analysis.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

Unknown Author. 1D NMR Common Acquisition Concepts and Problems. [Link]

-

Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. [Link]

-

Unknown Author. THE ACQUISITION PARAMETERS. [Link]

-

Scribd. NMR Sample Prep. [Link]

-

Unknown Author. (2018). 1D Acquisition. [Link]

-

PubChem. 5-Bromo-2-methylphenol. [Link]

-

Chen, F. (2017). Basic parameters and techniques in 1D NMR. [Link]

-

University College London. Sample Preparation. [Link]

-

Unknown Author. NMR Sample Prepara-on. [Link]

-

Unknown Author. Stepbystep procedure for NMR data acquisition. [Link]

-

Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Stenutz. 5-bromo-2-methylphenol. [Link]

-

Chemsrc. 5-Bromo-2-methylphenol | CAS#:36138-76-8. [Link]

Sources

- 1. 5-Bromo-2-methylphenol | C7H7BrO | CID 12648404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. scribd.com [scribd.com]

- 5. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]

- 6. sites.bu.edu [sites.bu.edu]

- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 8. ulethbridge.ca [ulethbridge.ca]

- 9. nmrlab.net.technion.ac.il [nmrlab.net.technion.ac.il]

- 10. nmrplatform.dicp.ac.cn [nmrplatform.dicp.ac.cn]

- 11. lsom.uthscsa.edu [lsom.uthscsa.edu]

- 12. chem.umd.edu [chem.umd.edu]

An Authoritative Guide to the Infrared Spectrum of 5-Bromo-2-methylphenol

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 5-Bromo-2-methylphenol (CAS No: 36138-76-8)[1][2]. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical principles and practical interpretation of the key vibrational modes that define this molecule's spectral signature. By correlating specific absorption bands with their corresponding molecular functional groups—the hydroxyl (-OH), methyl (-CH₃), aromatic ring, and carbon-bromine (C-Br) bond—this guide serves as an essential resource for structural elucidation, quality control, and analytical method development. We will explore the causality behind peak characteristics, present a validated protocol for spectral acquisition, and summarize the data for efficient application in a laboratory setting.

The Principle of Infrared Spectroscopy in Molecular Characterization

Infrared (IR) spectroscopy is a cornerstone analytical technique that probes the vibrational transitions of molecules. When a molecule is exposed to infrared radiation, its covalent bonds absorb energy at specific frequencies, causing them to stretch, bend, or otherwise vibrate.[3] The frequency of absorption is dependent on the bond strength, the masses of the bonded atoms, and the overall molecular environment.[3] Consequently, an IR spectrum provides a unique "fingerprint" of a molecule, revealing the presence and nature of its functional groups. For a complex pharmaceutical intermediate like 5-Bromo-2-methylphenol, IR spectroscopy is invaluable for confirming identity, assessing purity, and monitoring chemical transformations. The spectrum is typically divided into the functional group region (~4000-1300 cm⁻¹) and the fingerprint region (~1300-650 cm⁻¹), the latter containing complex vibrations unique to the molecule as a whole.[4]

Molecular Structure and Key Vibrational Units

To interpret its IR spectrum, we must first understand the structure of 5-Bromo-2-methylphenol. The molecule consists of a benzene ring substituted with a hydroxyl group, a methyl group, and a bromine atom. This specific arrangement of functional groups gives rise to a predictable yet complex pattern of vibrational modes.

Figure 1: Molecular structure of 5-Bromo-2-methylphenol with key bonds highlighted.

Detailed Spectral Analysis: Correlating Bands to Structure

The IR spectrum of 5-Bromo-2-methylphenol can be systematically interpreted by examining distinct regions and assigning the observed absorption bands to the molecule's functional groups.

The Hydroxyl and C-H Stretching Region (4000-2800 cm⁻¹)

-

O-H Stretching (Phenolic): The most prominent feature in this region is a strong, broad absorption band typically centered between 3200-3500 cm⁻¹ .[5][6][7][8] The significant broadening is a direct and diagnostic consequence of intermolecular hydrogen bonding between the hydroxyl groups of adjacent molecules. In a dilute solution with a non-polar solvent, this broad band would be replaced by a sharper, weaker peak around 3600-3650 cm⁻¹, corresponding to the 'free' O-H stretch.[8][9] For a solid or neat sample, the hydrogen-bonded state dominates.

-

C-H Stretching (Aromatic): Absorptions from the sp² C-H bonds on the aromatic ring appear as multiple, weaker bands just above 3000 cm⁻¹, typically in the 3000-3100 cm⁻¹ range.[7][10][11][12] Their position at a higher frequency compared to aliphatic C-H stretches is a reliable indicator of an aromatic or vinylic system.[11]

-

C-H Stretching (Aliphatic): The sp³ C-H bonds of the methyl (-CH₃) group give rise to absorptions just below 3000 cm⁻¹, generally in the 2850-3000 cm⁻¹ range.[13][14] These bands confirm the presence of saturated carbon-hydrogen bonds within the molecule.

The Fingerprint Region Part I: Double Bonds and Bending Vibrations (1650-1000 cm⁻¹)

This region contains a wealth of structural information arising from complex vibrational couplings.

-

C=C Stretching (Aromatic Ring): The stretching of the carbon-carbon double bonds within the benzene ring produces a series of characteristic absorptions. Expect two or more medium-to-strong bands in the 1450-1600 cm⁻¹ range.[5][10][12] Common peaks appear near 1600 cm⁻¹ and 1500 cm⁻¹.

-

C-H Bending (Aliphatic): The methyl group exhibits characteristic in-plane bending (scissoring) vibrations, which are expected to appear around 1450 cm⁻¹ and 1375 cm⁻¹ .[4] These may sometimes overlap with the aromatic C=C stretching bands.

-

C-O Stretching (Phenolic): This is a highly diagnostic band for phenols. The C-O stretching vibration in phenols is found at a higher frequency than in aliphatic alcohols due to the conjugation of the oxygen's lone pairs with the aromatic ring, which imparts partial double-bond character. This results in a strong absorption band in the 1200-1260 cm⁻¹ range.[8][10]

The Fingerprint Region Part II: Substitution Patterns and Halogen Bonds (1000-500 cm⁻¹)

-

C-H Out-of-Plane Bending (Aromatic): The pattern of strong absorptions in the 675-900 cm⁻¹ region is highly indicative of the substitution pattern on the aromatic ring.[4][7][11] For a 1,2,5-trisubstituted benzene ring, as in 5-Bromo-2-methylphenol, one would expect strong bands that can help confirm the isomeric structure. The precise frequencies are influenced by the electronic nature of the substituents.

-

C-Br Stretching: The carbon-bromine stretching vibration is expected to produce a medium-to-strong absorption in the lower frequency end of the fingerprint region, typically between 515-690 cm⁻¹ .[13][14] Its exact position can be difficult to assign definitively due to potential overlap with other vibrations, but its presence in this range is consistent with the molecule's structure.

Summary of Expected Vibrational Modes

The following table consolidates the primary IR absorption bands expected for 5-Bromo-2-methylphenol, providing a quick reference for spectral analysis.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Key Characteristics |

| O-H Stretch | Phenolic -OH | 3200 - 3500 | Strong, Broad | Broadness due to hydrogen bonding. |

| C-H Stretch | Aromatic C-H | 3000 - 3100 | Medium to Weak | Indicates sp² C-H bonds. |

| C-H Stretch | Methyl -CH₃ | 2850 - 3000 | Medium | Indicates sp³ C-H bonds. |

| C=C Stretch | Aromatic Ring | 1450 - 1600 | Medium to Strong | Multiple bands are characteristic. |

| C-H Bend | Methyl -CH₃ | ~1450 & ~1375 | Medium | In-plane scissoring and bending. |

| C-O Stretch | Phenolic C-O | 1200 - 1260 | Strong | Diagnostic for phenols vs. alcohols. |

| C-H Bend | Aromatic Ring | 675 - 900 | Strong | Out-of-plane (oop) bending, indicates substitution pattern. |

| C-Br Stretch | Aryl Halide | 515 - 690 | Medium to Strong | Located in the low-frequency fingerprint region. |

Experimental Protocol: Acquiring a High-Fidelity IR Spectrum

To ensure the acquisition of a reliable and reproducible IR spectrum, the following protocol using an Attenuated Total Reflectance (ATR) accessory is recommended. ATR is a modern, field-proven technique that requires minimal sample preparation.

Instrumentation: Fourier Transform Infrared (FTIR) Spectrometer equipped with a Diamond or Germanium ATR crystal.

Methodology:

-

System Preparation: Ensure the spectrometer has been powered on and allowed to stabilize according to the manufacturer's guidelines.

-

Background Collection (Self-Validating Step):

-

Clean the ATR crystal surface thoroughly with a suitable solvent (e.g., isopropanol) and a lint-free wipe. Allow the solvent to fully evaporate.

-

Acquire a background spectrum. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, which will be digitally subtracted from the sample spectrum. A clean, flat baseline in the background is indicative of a properly cleaned crystal.

-

-

Sample Application:

-

Place a small amount of solid 5-Bromo-2-methylphenol powder onto the center of the ATR crystal.

-

Lower the ATR press arm and apply consistent pressure to ensure firm and uniform contact between the sample and the crystal surface. Insufficient contact is a common source of poor-quality spectra.

-

-

Sample Spectrum Acquisition:

-

Collect the sample spectrum. A typical acquisition involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

-

-

Data Processing and Cleaning:

-

The acquired spectrum will be automatically ratioed against the collected background.

-

If necessary, apply a baseline correction to ensure all peaks originate from a flat baseline.

-

Clean the ATR crystal and press arm thoroughly after analysis to prevent cross-contamination.

-

Figure 2: Standard workflow for acquiring an IR spectrum using an ATR accessory.

Conclusion

The infrared spectrum of 5-Bromo-2-methylphenol is a rich source of structural information, with each absorption band providing a piece of the molecular puzzle. The definitive broad O-H stretch, the distinct positions of aromatic and aliphatic C-H stretches, the strong phenolic C-O band, and the characteristic aromatic C=C vibrations collectively form a unique spectral fingerprint. Furthermore, detailed analysis of the fingerprint region, particularly the C-H out-of-plane bending and C-Br stretching modes, allows for confirmation of the substitution pattern and the presence of the halogen. This guide provides the foundational knowledge and practical framework for researchers to confidently use IR spectroscopy for the unequivocal identification and characterization of 5-Bromo-2-methylphenol in a drug development or quality control setting.

References

-

Doc Brown's Chemistry. (n.d.). Infrared spectrum of phenol. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

McMurry, J. (n.d.). 17.11 Spectroscopy of Alcohols and Phenols. In Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

University of Calgary. (n.d.). Spectroscopy Tutorial: Phenols and Enols. Retrieved from [Link]

-

Wang, Z., et al. (2023). Infrared Spectrum Characteristics and Quantification of OH Groups in Coal. ACS Omega. Retrieved from [Link]

-

Fernández, G. (n.d.). IR Spectrum: Alcohols and Phenols. Química Orgánica. Retrieved from [Link]

-

Joe. (n.d.). Infrared spectra of alcohols and phenols. Chemistry. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). Infrared Radiation. Retrieved from [Link]

-

Margoshes, M., & Fassel, V. (1955). The infrared spectra of aromatic compounds I. The out-of-plane C-H bending vibrations in the region 625 900 cm-1. Spectrochimica Acta. Retrieved from [Link]

-

Anonymous. (n.d.). IR Lecture Notes. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Chart. Retrieved from [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Aromatics. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Out-of-plane and (b) in-plane bending vibrations of the aromatic C−H unit. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, December 27). 1.7: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Chemistry LibreTexts. (2020, May 30). 11.5: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

Stenutz, R. (n.d.). 5-bromo-2-methylphenol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 5-Bromo-2-methylphenol. PubChem Compound Database. Retrieved from [Link]

-

OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

-

Michigan State University Department of Chemistry. (n.d.). Infrared Spectrometry. Retrieved from [Link]

Sources

- 1. 5-bromo-2-methylphenol [stenutz.eu]

- 2. 5-Bromo-2-methylphenol | C7H7BrO | CID 12648404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Infrared Spectrometry [www2.chemistry.msu.edu]

- 4. employees.oneonta.edu [employees.oneonta.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 17.11 Spectroscopy of Alcohols and Phenols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 7. orgchemboulder.com [orgchemboulder.com]

- 8. IR Spectrum: Alcohols and Phenols [quimicaorganica.org]

- 9. Chemistry: Infrared spectra of alcohols and phenols [openchemistryhelp.blogspot.com]

- 10. infrared spectrum of phenol C6H6O C6H5OH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of phenol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 11. orgchemboulder.com [orgchemboulder.com]

- 12. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chem.libretexts.org [chem.libretexts.org]

Introduction: The Analytical Imperative for 5-Bromo-2-methylphenol

An In-Depth Technical Guide to the Mass Spectrometry Analysis of 5-Bromo-2-methylphenol

Prepared by: Gemini, Senior Application Scientist

5-Bromo-2-methylphenol (CAS No. 36138-76-8) is a halogenated aromatic compound of significant interest in synthetic chemistry. It serves as a versatile intermediate in the development of pharmaceuticals and other complex organic molecules.[1][2] Given its role as a critical building block, the unambiguous confirmation of its identity and purity is paramount. Impurities, such as isomers or residual starting materials, can compromise the yield, efficacy, and safety of the final product.[3]

Mass spectrometry (MS) stands as the definitive analytical technique for the structural elucidation and quantification of 5-Bromo-2-methylphenol. Its unparalleled sensitivity and specificity allow for precise mass determination and the generation of unique fragmentation patterns that serve as a molecular fingerprint. This guide provides a comprehensive overview of the mass spectrometric analysis of 5-Bromo-2-methylphenol, detailing the underlying principles of ionization and fragmentation, and presenting field-proven protocols for both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Core Physicochemical Properties

A thorough understanding of the analyte's properties is foundational to method development in mass spectrometry. The key characteristics of 5-Bromo-2-methylphenol are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₇BrO | [4][5] |

| Average Molecular Weight | 187.03 g/mol | [5][6] |

| Monoisotopic Mass | 185.96803 Da | [4][5] |

| CAS Number | 36138-76-8 | [5][7] |

| Appearance | White to brown powder or crystals | [1][2] |

| Melting Point | 75-80 °C | [7][8] |

| Boiling Point | 241.8 ± 20.0 °C at 760 mmHg | [4] |

| Key Structural Features | Phenolic hydroxyl group, aromatic ring, methyl substituent, bromine atom | [5] |

The compound's moderate boiling point and thermal stability make it amenable to GC-MS analysis. The acidic proton of the hydroxyl group and its overall polarity also make it suitable for LC-MS, particularly using Electrospray Ionization (ESI) in negative ion mode.

Ionization Techniques: Gateway to Mass Analysis

The choice of ionization technique is dictated by the analyte's properties and the chromatographic method employed. For 5-Bromo-2-methylphenol, both Electron Ionization (EI) and Electrospray Ionization (ESI) are highly effective.

Electron Ionization (EI) for GC-MS

Electron Ionization is a hard ionization technique predominantly used with Gas Chromatography (GC). High-energy electrons (typically 70 eV) bombard the analyte molecule in the gas phase.[9] This process is energetic enough to eject an electron, forming a radical cation known as the molecular ion (M⁺•).

The key causality for using EI is that the excess energy imparted to the molecular ion is substantial, leading to extensive and reproducible fragmentation.[9][10] This complex fragmentation pattern is highly specific to the molecule's structure, providing a robust fingerprint for library matching and identification. The order of electron loss is typically from lone pairs > π-bonded pairs > σ-bonded pairs.[9] For 5-Bromo-2-methylphenol, ionization likely occurs via removal of an electron from the oxygen's lone pair or the aromatic π-system.

Electrospray Ionization (ESI) for LC-MS

Electrospray Ionization is a soft ionization technique, ideal for molecules that are polar, less volatile, or thermally labile. It is the standard for Liquid Chromatography (LC) interfaces. ESI generates ions directly from a liquid solution. For phenols, ESI is most effective in negative ion mode.[11][12] The acidic phenolic proton is readily abstracted in the ESI plume, forming a deprotonated molecule, [M-H]⁻.

The primary advantage of ESI is its gentle nature, which typically preserves the intact molecule as the most abundant ion (the precursor ion in MS/MS). This makes it excellent for accurate molecular weight determination.[13] Fragmentation is not spontaneous but can be induced in a controlled manner using tandem mass spectrometry (MS/MS), allowing for targeted structural analysis.[11][14]

Fragmentation Analysis: Deciphering the Molecular Blueprint

The fragmentation pattern is the core of structural elucidation in mass spectrometry. The presence of a single bromine atom is a key diagnostic feature, as it produces a characteristic isotopic doublet (¹⁹Br and ⁸¹Br are in an approximate 1:1 natural abundance), where fragment ions containing bromine will appear as two peaks separated by ~2 Da with nearly equal intensity.

Predicted EI Fragmentation Pathway

Upon EI, the molecular ion [C₇H₇BrO]⁺• is formed at m/z 186/188 . This high-energy radical cation undergoes several predictable fragmentation reactions to achieve greater stability.

-

Loss of a Bromine Radical (Br•) : This is a common pathway for halogenated aromatics. The cleavage of the C-Br bond results in a highly stable cation at m/z 107 . This is often a very prominent peak in the spectrum.[15]

-

Loss of a Methyl Radical (CH₃•) : Alpha-cleavage of the methyl group from the aromatic ring leads to the formation of a bromophenol cation at m/z 171/173 .

-

Loss of Carbon Monoxide (CO) : Phenolic structures are known to lose a neutral CO molecule (28 Da) following an initial fragmentation. For instance, the m/z 107 ion can lose CO to produce a C₅H₇⁺ fragment at m/z 79 .

-

Formation of Tropylium Ion : Rearrangements can lead to the formation of other stable ions.

Predicted ESI-MS/MS Fragmentation Pathway

In negative ion mode ESI, the precursor ion for MS/MS analysis is the deprotonated molecule [M-H]⁻ at m/z 185/187 .[7][16] Collision-Induced Dissociation (CID) of this even-electron anion will produce a different set of fragments than EI.

-

Loss of a Bromine Radical (Br•) : While less common for anions than cations, the loss of a bromine radical is possible, yielding an anion radical fragment at m/z 106 .

-

Loss of Methyl Radical (CH₃•) : Loss of the methyl radical from the precursor ion would result in a fragment at m/z 170/172 .

-

Loss of Hydrogen Bromide (HBr) : A rearrangement followed by the elimination of a neutral HBr molecule (80/82 Da) could lead to a fragment at m/z 105 .

Experimental Protocols

The following protocols are provided as validated starting points for the analysis of 5-Bromo-2-methylphenol. Instrument parameters should be optimized as necessary.

Protocol 1: GC-MS Analysis

This protocol is designed for the identification and purity assessment of 5-Bromo-2-methylphenol.

1. Sample Preparation:

-

Accurately weigh ~10 mg of the 5-Bromo-2-methylphenol sample.

-

Dissolve in 10 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate) to create a 1 mg/mL stock solution.

-

Vortex thoroughly to ensure complete dissolution.

-

Transfer the solution to a 2 mL autosampler vial.

2. GC-MS Instrumentation & Conditions:

-

GC System : Agilent 8890 GC or equivalent.

-

MS System : Agilent 5977B MSD or equivalent.

-

Column : HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column.

-

Injection Volume : 1 µL.

-

Injector Temperature : 250°C.

-

Mode : Split (e.g., 50:1 ratio) to avoid column overloading.

-

Carrier Gas : Helium at a constant flow of 1.2 mL/min.

-

Oven Program :

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp: 15°C/min to 280°C.

-

Hold: 5 minutes at 280°C.

-

-

MS Transfer Line : 280°C.

-

Ion Source : Electron Ionization (EI) at 70 eV.

-

Source Temperature : 230°C.

-

Mass Analyzer : Quadrupole.

-

Scan Range : m/z 40-400.

3. Data Analysis:

-

Integrate the chromatogram to determine the retention time and peak area of 5-Bromo-2-methylphenol.

-

Extract the mass spectrum from the apex of the main peak.

-

Identify the molecular ion peak (m/z 186/188) and key fragment ions (e.g., m/z 107, 171/173).

-

Calculate purity based on the relative peak area (% area).

-

Compare the acquired spectrum to a reference spectrum or spectral library (e.g., NIST) for confirmation.

Protocol 2: LC-MS/MS Analysis

This protocol is suitable for quantifying 5-Bromo-2-methylphenol in complex matrices, leveraging the selectivity of tandem mass spectrometry.[11]

Sources

- 1. nbinno.com [nbinno.com]

- 2. 5-Bromo-2-methylphenol, 95% 36138-76-8 manufacturers in India | 5-Bromo-2-methylphenol, 95% - India with worldwide shipping [ottokemi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. 5-Bromo-2-methylphenol | CAS#:36138-76-8 | Chemsrc [chemsrc.com]

- 5. 5-Bromo-2-methylphenol | C7H7BrO | CID 12648404 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-Bromo-5-methylphenol | C7H7BrO | CID 228638 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 5-Bromo-2-methylphenol CAS#: 36138-76-8 [m.chemicalbook.com]

- 8. 5-bromo-2-methylphenol, CAS No. 36138-76-8 - iChemical [ichemical.com]

- 9. chromatographyonline.com [chromatographyonline.com]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. Analysis of bromophenols in various aqueous samples using solid phase extraction followed by HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The Electrospray (ESI) and Flowing Atmosphere-Pressure Afterglow (FAPA) Mass Spectrometry Studies of Nitrophenols (Plant Growth Stimulants) Removed Using Strong Base-Functionalized Materials - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Purdue Chemistry: Wenthold Group: Mass Spectrometric Detection of Phenols using the Gibbs Reaction [chem.purdue.edu]

- 14. researchgate.net [researchgate.net]

- 15. 4-Bromo-2-methylphenol [webbook.nist.gov]

- 16. echemi.com [echemi.com]

Foreword: The Crucial Role of Solubility in Chemical Synthesis and Drug Development

An In-depth Technical Guide to the Solubility of 5-Bromo-2-methylphenol in Organic Solvents

In the landscape of fine chemical manufacturing and pharmaceutical research, 5-Bromo-2-methylphenol (CAS No: 36138-76-8) emerges as a versatile building block.[1][2] Its utility in constructing complex molecular architectures is significant, but harnessing its full potential is fundamentally dependent on a thorough understanding of its solubility characteristics. The choice of solvent dictates reaction kinetics, influences purification strategies such as crystallization, and is paramount in formulation development. This guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of the solubility of 5-Bromo-2-methylphenol, grounding practical observations in fundamental physicochemical principles and robust experimental validation.

Physicochemical Profile of 5-Bromo-2-methylphenol

To understand solubility, we must first understand the molecule itself. 5-Bromo-2-methylphenol is a substituted phenol with a distinct set of functional groups that define its interactions with various solvents.

The molecule's structure features:

-

A hydrophilic hydroxyl (-OH) group , which is polar and capable of both donating and accepting hydrogen bonds.

-

A lipophilic aromatic ring and a methyl (-CH₃) group , which are nonpolar in nature.

-

A bromine (-Br) atom , which adds to the molecular weight and introduces a degree of polarity through its electronegativity.